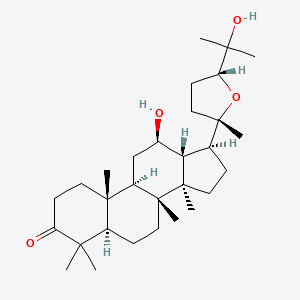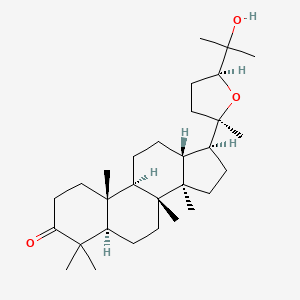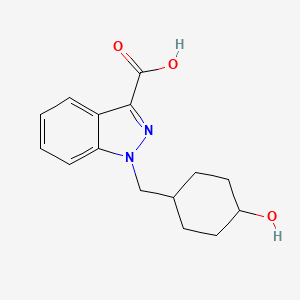
アルストニア酸A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alstonic acid A is a natural organic compound commonly found in the roots of the plant Alstonia boonei, which belongs to the Apocynaceae family . This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . Alstonic acid A is a white solid that is stable to heat but decomposes under direct sunlight .
科学的研究の応用
Alstonic acid A has a wide range of scientific research applications, including:
作用機序
Target of Action
Alstonic Acid A is a natural organic compound found in the roots of the plant Alstonia boonei It’s known that the compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities , suggesting a broad spectrum of molecular targets.
Mode of Action
It’s suggested that its spasmolytic activity in isolated preparations is due to calcium channel blockade . This means that Alstonic Acid A may inhibit the movement of calcium ions through calcium channels, which can lead to muscle relaxation and reduced spasms .
Pharmacokinetics
It’s known that alstonic acid a is extracted from the roots of alstonia boonei using methods that typically involve crushing plant material and soaking and extracting it with an appropriate solvent such as methanol . The extract is then concentrated and purified to obtain Alstonic Acid A .
Result of Action
It’s known that alstonic acid a exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . These effects suggest that Alstonic Acid A may modulate a variety of cellular processes and pathways, potentially leading to reduced inflammation, oxidative stress, bacterial growth, tumor progression, and viral replication.
Action Environment
Alstonic Acid A is heat-stable but decomposes under direct sunlight . This suggests that environmental factors such as temperature and light exposure can influence the action, efficacy, and stability of Alstonic Acid A. Therefore, it’s important to consider these factors when storing and using Alstonic Acid A.
生化学分析
Biochemical Properties
Alstonic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alstonic acid A has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
Alstonic acid A exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Alstonic acid A can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Alstonic acid A involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Alstonic acid A inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes . These molecular interactions elucidate the compound’s anti-inflammatory and antioxidant mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alstonic acid A have been studied over various time periods. The compound is stable under standard laboratory conditions but degrades upon prolonged exposure to direct sunlight . Short-term studies have shown that Alstonic acid A can rapidly induce apoptosis in cancer cells within 24 hours . Long-term studies indicate that continuous exposure to Alstonic acid A can lead to sustained anti-inflammatory and antioxidant effects . These temporal effects provide insights into the compound’s stability and efficacy.
Dosage Effects in Animal Models
The effects of Alstonic acid A vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable toxicity . At high doses, Alstonic acid A can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Alstonic acid A is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various metabolites that retain biological activity . Additionally, Alstonic acid A affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress response . These interactions emphasize the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Alstonic acid A is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects . These transport and distribution patterns are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
Alstonic acid A exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
Alstonic acid A can be extracted from the roots of Alstonia boonei. The extraction process typically involves the following steps :
Comminution: The plant material is crushed or ground into smaller pieces.
Solvent Extraction: The comminuted plant material is soaked in a suitable solvent, such as methanol, to extract the desired compounds.
Concentration: The solvent extract is concentrated by evaporating the solvent.
Purification: The concentrated extract is purified using techniques such as chromatography to isolate Alstonic acid A.
Industrial Production Methods
Industrial production of Alstonic acid A follows similar extraction and purification processes but on a larger scale. The use of industrial-grade solvents and advanced purification techniques ensures higher yields and purity of the compound .
化学反応の分析
Alstonic acid A undergoes various chemical reactions, including:
類似化合物との比較
Alstonic acid A is structurally similar to other triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid . it has unique properties that distinguish it from these compounds:
Betulinic Acid: Both compounds have anticancer properties, but Alstonic acid A has shown broader biological activities, including antibacterial and antiviral effects.
Oleanolic Acid: While both compounds exhibit anti-inflammatory and antioxidant activities, Alstonic acid A has demonstrated stronger antibacterial properties.
Ursolic Acid: Both compounds have similar anti-inflammatory and antioxidant effects, but Alstonic acid A has additional antiviral properties.
Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Alstonic acid A stands out due to its broad spectrum of biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHWLGTVYKRQF-PWWKQHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is interesting about the structure of Alstonic acid A?
A1: Alstonic acid A belongs to a rare class of natural compounds known as 2,3-secofernane triterpenoids. [] These compounds were first discovered in the leaves of the Alstonia scholaris plant. [] The "2,3-secofernane" designation refers to a specific modification in the triterpenoid skeleton, distinguishing it from typical triterpenoids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151524.png)

